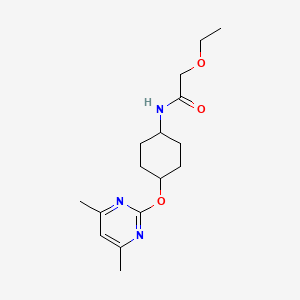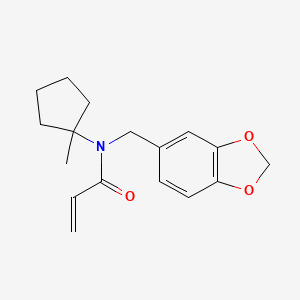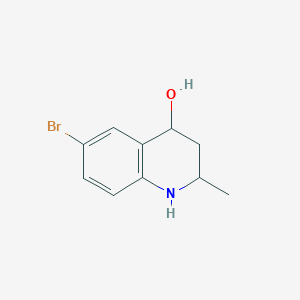
4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, also known as EBP, is a synthetic compound that has been widely used in scientific research. EBP belongs to the class of pyranone compounds, which have been extensively studied due to their potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. 4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has been shown to increase the expression of the sigma-1 receptor and to enhance its activity. The sigma-1 receptor is involved in the regulation of various cellular processes, including calcium signaling, protein synthesis, and cell survival. 4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has also been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects
4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has been shown to have a variety of biochemical and physiological effects. 4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activation of immune cells, such as macrophages and T cells. 4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis in cancer cells. 4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has been shown to have anti-fibrotic effects by inhibiting the production of collagen and other extracellular matrix proteins. 4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has also been shown to improve cognitive function and to reduce anxiety-like behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has several advantages for lab experiments. 4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic compound that can be easily synthesized in large quantities with high purity. 4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has been extensively studied, and its mechanism of action is well understood. 4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has also been shown to have a wide range of therapeutic applications, making it a valuable compound for drug discovery.
However, there are also limitations to the use of 4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one in lab experiments. 4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has not been extensively studied in humans, and its safety and efficacy in humans are not well understood. 4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is also a relatively new compound, and its long-term effects are not known. Further research is needed to fully understand the potential of 4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of 4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one. One potential direction is the development of 4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one-based drugs for the treatment of inflammatory diseases, cancer, and neurodegenerative disorders. Another potential direction is the study of the sigma-1 receptor and its role in various physiological processes. The sigma-1 receptor has been shown to be involved in the regulation of pain perception, mood, and cognitive function, and further research could lead to the development of new therapies for these conditions. Finally, further research is needed to fully understand the safety and efficacy of 4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one in humans and to determine its potential as a therapeutic agent.
Métodos De Síntesis
4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can be synthesized using a multi-step process that involves the reaction of 2-ethoxybenzoyl chloride with pyrrolidine to form 1-(2-ethoxybenzoyl)pyrrolidine. This intermediate is then reacted with 4-hydroxy-6-methyl-2H-pyran-2-one to form 4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one. The synthesis of 4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has been optimized for high yield and purity, making it a valuable compound for scientific research.
Aplicaciones Científicas De Investigación
4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has been extensively used in scientific research due to its potential therapeutic applications. 4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic properties. 4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has also been studied for its potential use in the treatment of neurodegenerative diseases and cardiovascular disorders. 4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has been shown to have a high affinity for the sigma-1 receptor, which is involved in the regulation of various physiological processes, including pain perception, mood, and cognitive function.
Propiedades
IUPAC Name |
4-[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-3-23-17-7-5-4-6-16(17)19(22)20-9-8-14(12-20)25-15-10-13(2)24-18(21)11-15/h4-7,10-11,14H,3,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBVRAUHKNRRMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC(C2)OC3=CC(=O)OC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Methoxypyridin-3-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2908965.png)


![4-(3-methylphenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2908968.png)
![3-amino-6-ethyl-N-(4-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2908971.png)

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2908974.png)

![2-phenethyl-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2908979.png)


![1H-Pyrimido[4,5-b]indole-2,4(3H,9H)-dione](/img/structure/B2908983.png)

![5-((4-bromophenyl)sulfonyl)-8-methoxy-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2908985.png)